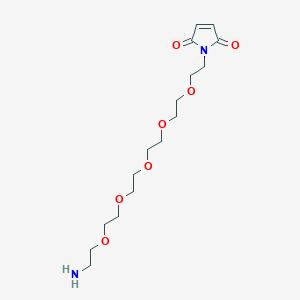

Mal-PEG5-amine

Description

Significance of Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Heterobifunctional PEG linkers are molecules that have two different reactive ends, allowing them to connect two distinct chemical or biological entities. cd-bioparticles.net The PEG component of these linkers is particularly advantageous. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the solubility and stability of hydrophobic compounds and reduce the immunogenicity of therapeutic molecules. nih.govpurepeg.comcrimsonpublishers.commdpi.com

The use of heterobifunctional PEG linkers is crucial in the development of sophisticated systems like antibody-drug conjugates (ADCs), where they connect a targeting antibody to a therapeutic payload. purepeg.com The PEG spacer can also influence the pharmacokinetic properties of the resulting conjugate, potentially leading to longer circulation times in the body. crimsonpublishers.comnih.gov The defined length of the PEG chain, as in Mal-PEG5-amine, allows for precise control over the distance and flexibility between the conjugated molecules. purepeg.com

Overview of Maleimide- and Amine-Reactive Chemistries in Bioconjugation and Functional Material Development

The power of this compound TFA salt lies in the distinct reactivity of its two terminal groups, the maleimide (B117702) and the amine. wikipedia.orgnumberanalytics.com This allows for sequential or orthogonal conjugation strategies, where one group can be reacted selectively without affecting the other. thermofisher.comiris-biotech.de

Maleimide Chemistry: The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine. thermofisher.com This reaction, a Michael addition, forms a stable thioether bond and is highly specific under mild pH conditions (typically 6.5-7.5). thermofisher.comaxispharm.com This specificity makes maleimides ideal for site-specific modification of proteins and peptides at cysteine residues. axispharm.comresearchgate.net This chemistry is a cornerstone in the construction of ADCs, protein labeling for diagnostic and research purposes, and the functionalization of surfaces. axispharm.com

Amine Chemistry: The primary amine group is a versatile nucleophile that can react with a variety of electrophilic functional groups. wikipedia.orgnumberanalytics.com Common reactions include acylation with activated esters (like NHS esters) to form stable amide bonds, and reductive amination with aldehydes and ketones. wikipedia.orgthermofisher.com This reactivity is widely exploited for attaching molecules to surfaces, polymers, and other biomolecules that contain or can be modified to contain carboxylic acids or carbonyls. axispharm.com

The combination of these two reactive chemistries in a single linker molecule provides a powerful platform for creating complex, well-defined molecular architectures for a wide range of applications. iris-biotech.de

Structural Attributes of this compound TFA Salt Facilitating Orthogonal Bioconjugation and Material Assembly

The specific structure of this compound TFA salt is key to its utility. The molecule consists of a maleimide group at one end, a primary amine at the other, and a five-unit polyethylene glycol chain in between. broadpharm.comcreative-biolabs.com The TFA salt form ensures the stability and solubility of the compound.

The distinct reactivity of the maleimide and amine groups allows for orthogonal conjugation. This means that one functional group can be reacted while the other remains protected or unreactive, and then the second group can be reacted in a subsequent step. This level of control is essential for building complex, well-defined structures. For instance, a therapeutic molecule could first be attached to the amine end of the linker, and the resulting conjugate could then be attached to a cysteine residue on an antibody via the maleimide group.

The PEG5 spacer provides several advantages. It is a hydrophilic chain that can increase the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic molecules. broadpharm.commedchemexpress.com The length of the PEG chain can also provide steric hindrance, which can be optimized to improve the stability and performance of the final product. purepeg.com In the context of material science, this linker can be used to functionalize surfaces or nanoparticles, creating materials with specific biological or chemical properties. acs.orgjenkemusa.com For example, it can be used to attach biomolecules to a surface for biosensing applications or to create functionalized hydrogels. acs.org

Structure

2D Structure

Properties

IUPAC Name |

1-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O7/c17-3-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-18-15(19)1-2-16(18)20/h1-2H,3-14,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKGLTLDTNDDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms of Mal Peg5 Amine Tfa Salt

Maleimide (B117702) Reactivity with Thiol Nucleophiles: Mechanism, Kinetics, and Selectivity in Michael Addition

The maleimide group is a well-established reactive moiety that exhibits high selectivity towards thiol groups (sulfhydryl groups), typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition mechanism, a type of conjugate addition, where the nucleophilic thiol attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring. bachem.comaxispharm.com This reaction is highly efficient and proceeds under mild conditions, making it a staple in bioconjugation. axispharm.com

The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com At a neutral pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines. vectorlabs.com This high degree of selectivity is crucial for the specific labeling of cysteine residues in the presence of other nucleophilic amino acid side chains, such as the abundant lysine (B10760008) residues. The reactivity of the maleimide is driven by the electron-withdrawing nature of the two adjacent carbonyl groups, which polarize the double bond, and the release of ring strain upon formation of the adduct. rsc.orgresearchgate.net

Thioether Bond Formation and Stability Considerations

The product of the Michael addition between a maleimide and a thiol is a stable succinimidyl thioether linkage. bachem.com While this thioether bond is generally considered stable, its stability can be influenced by several factors. The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, leading to the regeneration of the maleimide and the thiol. vectorlabs.com This reversibility can be a concern in certain applications, such as in antibody-drug conjugates (ADCs), where it can lead to "payload migration" and off-target effects. vectorlabs.com

The stability of the thioether bond is also influenced by the local chemical environment. For instance, the thiosuccinimide ring can be opened by hydrolysis, a reaction that is more pronounced at higher pH. vectorlabs.com Interestingly, if the ring-opening occurs after the thioether bond has formed, the resulting succinamic acid thioether is stable and less susceptible to the retro-Michael reaction. vectorlabs.comprolynxinc.com This property can be exploited to create more stable bioconjugates.

Influence of pH, Solvent, and Reaction Environment on Maleimide-Thiol Kinetics

The kinetics of the maleimide-thiol reaction are significantly influenced by the reaction conditions.

pH : The reaction rate is highly pH-dependent. The reactive species is the thiolate anion (RS-), and its concentration increases with pH. Therefore, the reaction rate generally increases as the pH rises from acidic to neutral. nih.gov However, at pH values above 7.5, the chemoselectivity for thiols decreases, and the maleimide group begins to react competitively with primary amines, such as the side chain of lysine. vectorlabs.com Furthermore, at alkaline pH (pH ≥ 8), the maleimide ring becomes susceptible to hydrolysis, which leads to an unreactive maleic acid amide derivative. uu.nl

Solvent : The choice of solvent can also impact the reaction kinetics. Polar solvents like water or dimethyl sulfoxide (DMSO) are often used and facilitate the reaction. axispharm.com Computational and experimental studies have shown that the reaction mechanism can be influenced by the solvent, proceeding through base-initiated, nucleophile-initiated, or ion pair-initiated pathways. rsc.org The specific solvent can affect the energetics and kinetics of these different pathways. rsc.org

Reaction Environment : The presence of initiators or catalysts can also affect the reaction rate. For example, weak bases can catalyze the thiol-maleimide reaction. nih.gov The local environment in a folded protein can also influence the reactivity of a specific cysteine residue.

| Factor | Effect on Maleimide-Thiol Reaction | Reference |

| pH | Rate increases with pH up to ~7.5 due to increased thiolate concentration. Above pH 7.5, amine reactivity increases. Above pH 8.0, maleimide hydrolysis becomes significant. | vectorlabs.comnih.govuu.nl |

| Solvent | Polar solvents like water and DMSO are commonly used and promote the reaction. The solvent can influence the reaction mechanism. | axispharm.comrsc.org |

| Initiators | Weak bases can catalyze the reaction. | nih.gov |

Side Reactions and Strategies for Suppressing Undesired Adduct Formation

Several side reactions can compete with the desired thioether formation or affect the stability of the conjugate.

Hydrolysis : As mentioned, the maleimide ring can undergo hydrolysis, particularly at higher pH, rendering it inactive towards thiols. vectorlabs.com To minimize this, it is recommended to avoid aqueous storage of maleimide-containing compounds for extended periods. vectorlabs.com

Retro-Michael Reaction : The reversibility of the Michael addition can lead to the dissociation of the thioether adduct. vectorlabs.com This can be problematic in biological systems where other thiols, such as glutathione, are present in high concentrations, potentially leading to thiol exchange reactions. researchgate.net

Thiazine Rearrangement : A significant side reaction can occur when the maleimide reacts with an unprotected N-terminal cysteine residue. bachem.com This involves a nucleophilic attack of the N-terminal amine on a carbonyl group of the succinimide (B58015) ring, leading to a transcyclization and the formation of a six-membered thiazine ring. bachem.com This rearrangement is more prominent at basic pH. bachem.com

Strategies to Suppress Side Reactions:

| Side Reaction | Strategy for Suppression | Reference |

| Hydrolysis | Perform conjugation at or near neutral pH. Avoid prolonged storage of maleimide reagents in aqueous solutions. | vectorlabs.com |

| Retro-Michael Reaction | After conjugation, intentionally hydrolyze the succinimide ring to the more stable succinamic acid thioether. | prolynxinc.com |

| Thiazine Rearrangement | Perform conjugation at a slightly acidic pH (around 5) to keep the N-terminal amine protonated. Acetylate the N-terminal amine of the cysteine-containing molecule. Avoid using N-terminal cysteines for conjugation if this rearrangement is a concern. | bachem.com |

Amine Reactivity in Amide Bond Formation and Other Coupling Reactions

The primary amine group of Mal-PEG5-amine TFA salt is a versatile nucleophile that can participate in a variety of coupling reactions, most notably the formation of stable amide bonds. broadpharm.com

Reaction with Activated Esters (e.g., NHS Esters) and Carboxylic Acids

A common and efficient method for forming amide bonds is the reaction of the primary amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.com This reaction proceeds readily at physiological to slightly alkaline pH (7.2 to 9) and results in the formation of a stable amide bond with the release of N-hydroxysuccinimide as a byproduct. thermofisher.com

Alternatively, the amine can be coupled directly with a carboxylic acid using a coupling agent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. chemistrysteps.com These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond. chemistrysteps.com

| Coupling Partner | Reagents/Conditions | Product |

| Activated Ester (e.g., NHS ester) | pH 7.2 - 9 | Amide |

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC) | Amide |

Reactivity with Carbonyls (Ketones, Aldehydes) and Imine Formation

Primary amines can also react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgjove.com This reaction is typically acid-catalyzed and is reversible. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine. chemistrysteps.com The optimal pH for imine formation is generally around 5. libretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglumenlearning.com

Considerations for Amine-Reactive Conjugations (e.g., pH, Competing Nucleophiles)

The primary amine group of this compound serves as a versatile nucleophilic handle for conjugation. Its reactivity is predominantly exploited through reactions with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. creative-proteomics.comthermofisher.com The efficiency and specificity of this conjugation are highly dependent on several factors, most notably pH and the presence of competing nucleophiles.

Competing Nucleophiles: In any aqueous conjugation reaction, water is a primary competing nucleophile that can hydrolyze the NHS ester, rendering it inactive towards amines. creative-proteomics.comthermofisher.com The rate of this hydrolysis is base-catalyzed and increases with pH. thermofisher.com Other nucleophiles present in the reaction mixture can also lead to side reactions. For instance, the side chains of certain amino acids like serine, threonine, and tyrosine contain hydroxyl groups that can react with NHS esters, although this reactivity is generally lower than that of primary amines. researchgate.net However, under certain conditions or with specific neighboring amino acid effects, these side reactions can become significant. researchgate.net Therefore, to ensure specific conjugation to the amine of the linker, it is crucial to control the pH and minimize the concentration of other potent nucleophiles in the reaction buffer. Buffers free of extraneous primary amines (such as Tris) are essential for achieving high yields. iris-biotech.de

| pH Range | Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Overall Efficiency |

|---|---|---|---|

| < 7.0 | Low (Amine is protonated) | High (Low hydrolysis) | Poor |

| 7.2 - 8.5 | High (Amine is deprotonated/nucleophilic) | Moderate (Competition with hydrolysis exists) | Optimal creative-proteomics.comthermofisher.com |

| > 9.0 | High | Low (Rapid hydrolysis) | Poor thermofisher.comresearchgate.net |

Principles of Orthogonal Reactivity in Heterobifunctional Linker Design

This compound TFA salt is a classic example of a heterobifunctional linker, designed based on the principle of orthogonal reactivity. creative-biolabs.comcreative-biolabs.com This principle dictates that the linker possesses two different reactive groups that can be addressed by distinct, non-interfering chemical reactions. rsc.org This allows for controlled, stepwise conjugation, minimizing the formation of undesirable polymers or homo-dimers. creative-biolabs.com

The orthogonality of this compound is achieved through the differential reactivity of its maleimide and amine functional groups, which are controlled primarily by pH.

Maleimide-Thiol Conjugation: The maleimide group undergoes a highly specific Michael addition reaction with a thiol (sulfhydryl) group to form a stable thioether bond. bachem.comaxispharm.com This reaction is most efficient and chemoselective within a pH range of 6.5 to 7.5. axispharm.comvectorlabs.com In this pH window, the thiol exists in equilibrium with its more reactive thiolate anion form, while primary amines are largely protonated and thus significantly less reactive towards the maleimide double bond. vectorlabs.com At neutral pH, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. vectorlabs.com

Amine-Reactive Conjugation: As previously discussed, the primary amine group is typically reacted with an electrophile, such as an NHS ester, to form an amide bond. This reaction proceeds efficiently at a more alkaline pH, generally between 7.2 and 9.0. thermofisher.comiris-biotech.de

The distinct optimal pH ranges for these two reactions form the basis of their orthogonality. A typical two-step conjugation strategy involves first reacting the maleimide moiety with a thiol-containing molecule at a near-neutral pH (e.g., pH 7.0). After this first reaction is complete, the pH of the solution can be raised (e.g., to pH 8.0), and the second, NHS-ester-containing molecule is added to react specifically with the amine terminus of the linker. This sequential control ensures the precise and ordered assembly of the final conjugate. creative-biolabs.com

Kinetic Studies and Reaction Control in Multicomponent Systems

Controlling the outcome of conjugation reactions in multicomponent systems—environments containing the linker and multiple reactive partners—hinges on a quantitative understanding of the reaction kinetics. The rates of both the desired conjugation reactions and competing side reactions must be considered.

Kinetics of Maleimide-Thiol Reaction: The reaction between a maleimide and a thiol is a second-order process. The rate is highly dependent on the pH because it is the thiolate anion, not the protonated thiol, that is the active nucleophile. nih.gov The concentration of the thiolate is determined by the pKa of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch equation. nih.govresearchgate.net Consequently, increasing the pH from acidic towards neutral significantly accelerates the reaction rate. nih.gov However, at pH values above 7.5, the competing reaction of amines with the maleimide becomes more probable, and the maleimide ring itself becomes more susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. vectorlabs.comuu.nl Studies have shown that the half-life of maleimide hydrolysis can decrease rapidly as the pH becomes more alkaline. researchgate.netresearchgate.net

Kinetics of Amine-NHS Ester Reaction: The reaction of a primary amine with an NHS ester is also a second-order process. The rate is influenced by the nucleophilicity of the amine, which increases as the pH rises above its pKa and it becomes deprotonated. creative-proteomics.com This desired reaction is in direct competition with the hydrolysis of the NHS ester, a pseudo-first-order process whose rate also increases with pH. thermofisher.com The half-life of a typical NHS ester can be several hours at pH 7 but may drop to mere minutes at pH 8.6. thermofisher.com

Reaction Control: In a multicomponent system, reaction control is achieved by carefully selecting and maintaining the pH to favor one reaction while suppressing others. For instance, to selectively react the maleimide group first, the reaction is performed at pH 6.5-7.0. At this pH, the maleimide-thiol reaction proceeds efficiently, while the amine on the linker is mostly protonated and unreactive, and the hydrolysis of the maleimide ring is slow. vectorlabs.comuu.nl Following purification or buffer exchange, the pH can be raised to 7.5-8.0 to facilitate the rapid reaction of the amine with an NHS ester, optimizing the rate of amide bond formation against the competing hydrolysis of the ester. Kinetic studies that quantify these reaction and hydrolysis rates under various buffer conditions, temperatures, and reactant concentrations are crucial for designing robust and reproducible conjugation protocols. udel.edunih.gov

| Reaction | Optimal pH | Key Kinetic Factors | Competing Reactions |

|---|---|---|---|

| Maleimide + Thiol | 6.5 - 7.5 vectorlabs.com | Dependent on thiolate concentration (governed by thiol pKa and pH). nih.gov | Maleimide hydrolysis (increases at pH > 7.5). uu.nl Reaction with amines (at pH > 7.5). vectorlabs.com |

| Amine + NHS Ester | 7.2 - 8.5 thermofisher.com | Dependent on unprotonated amine concentration. creative-proteomics.com | NHS ester hydrolysis (rate increases with pH). thermofisher.com |

Diverse Applications of Mal Peg5 Amine Tfa Salt in Advanced Bioconjugation Strategies

Site-Specific Protein and Peptide Functionalization

The ability to modify proteins and peptides at specific sites is essential for creating therapeutic agents, diagnostic tools, and research reagents with well-defined properties. Mal-PEG5-amine TFA salt facilitates such modifications through its two distinct reactive groups, allowing for either cysteine-directed or amine-mediated conjugation.

The maleimide (B117702) group of this compound TFA salt exhibits high selectivity for the thiol group of cysteine residues within proteins and peptides. nih.gov This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, typically at a pH range of 6.5 to 7.5. windows.netbroadpharm.com This specificity is a key advantage, as cysteine is a relatively rare amino acid, allowing for precise, site-specific modifications when a cysteine residue is naturally present or has been genetically engineered into a specific location on the protein. nih.gov

The reaction kinetics of maleimide-thiol conjugation are generally rapid, allowing for efficient labeling. nih.gov However, the stability of the resulting thioether bond can be a concern in certain in vivo applications due to a retro-Michael reaction, where the bond can reverse, especially in the presence of other thiols like glutathione. nih.govnih.govcreativepegworks.com Research has focused on strategies to enhance the stability of this linkage, such as hydrolysis of the succinimide (B58015) ring or transcyclization reactions to form a more stable six-membered ring, which prevents the reverse reaction. nih.govresearchgate.net

| Parameter | Typical Condition/Value | Significance | Reference |

|---|---|---|---|

| Optimal pH Range | 6.5 - 7.5 | Maximizes reaction with thiols while minimizing side reactions with amines. | windows.netresearchgate.net |

| Reaction Time | 2 - 4 hours at room temperature | Generally sufficient for high conjugation efficiency. | broadpharm.com |

| Linkage Formed | Thioether bond | Covalent and generally stable linkage. | nih.gov |

| Potential Instability | Retro-Michael reaction (thiol exchange) | Can lead to deconjugation in vivo; stability can be enhanced through linker modification. | nih.govresearchgate.net |

The primary amine group on this compound TFA salt provides a reactive handle for conjugation to lysine (B10760008) residues and the N-terminus of proteins and peptides. creativepegworks.combroadpharm.com This is typically achieved by reacting the amine with an activated carboxylic acid, most commonly an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. windows.netnanocs.net This reaction is efficient at a pH range of 7-9. windows.netnih.gov

Alternatively, the amine on the this compound linker can react with a biomolecule's carboxylic acid groups (present on aspartic and glutamic acid residues or at the C-terminus) using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and NHS, to form an amide linkage. nih.govbroadpharm.com While lysine residues are abundant on the surface of most proteins, which can lead to heterogeneous products, targeting the N-terminal α-amine can offer greater site-specificity due to its unique location and often lower pKa compared to the ε-amine of lysine. researchgate.netnih.govjenkemusa.com

| Reactive Group on Target | Coupling Chemistry | Resulting Bond | Reference |

|---|---|---|---|

| Activated Ester (e.g., NHS ester) | Acylation | Amide | windows.netnanocs.net |

| Carboxylic Acid | EDC/NHS Coupling | Amide | nih.govbroadpharm.com |

| Aldehyde/Ketone | Reductive Amination | Secondary Amine | nih.gov |

This compound TFA salt and similar maleimide-PEG linkers are integral to the design of antibody-drug conjugates (ADCs). biochempeg.com In a typical ADC, a potent cytotoxic drug (the payload) is linked to a monoclonal antibody that targets a specific antigen on cancer cells. precisepeg.com The linker plays a critical role in the stability, solubility, and efficacy of the ADC. biochempeg.comaxispharm.com

The maleimide group of the linker is commonly used to attach the payload to the antibody via reaction with cysteine residues, which are often engineered into the antibody backbone at specific sites to ensure a uniform drug-to-antibody ratio (DAR). precisepeg.com The amine end of the linker can be used to attach the cytotoxic drug, often through an amide bond. The PEG spacer in these linkers provides several advantages, including increased hydrophilicity to counteract the hydrophobicity of many payloads, which can reduce aggregation and improve the pharmacokinetic profile of the ADC. purepeg.combiochempeg.com

Nucleic Acid and Oligonucleotide Conjugation for Research Probes and Tools

The functionalization of nucleic acids and oligonucleotides is crucial for their use as research probes, diagnostic tools, and therapeutic agents. This compound TFA salt can be employed to conjugate these biomolecules with other entities such as peptides, fluorescent dyes, or delivery vehicles. A common strategy involves introducing a thiol group onto the oligonucleotide, which can then specifically react with the maleimide end of the linker. This allows for the precise, site-specific attachment of the PEGylated linker to the nucleic acid, which can then be further functionalized using its terminal amine group. This approach has been used to attach aptamers to liposomes for targeted drug delivery.

Development of Fluorescent Probes, Affinity Reagents, and Biosensing Elements

The creation of fluorescent probes and biosensors often requires the specific labeling of biomolecules. This compound TFA salt serves as a versatile crosslinker for this purpose. For instance, a thiol-containing fluorescent dye can be attached to the maleimide group, leaving the amine group free to be conjugated to a protein or other biomolecule of interest. rsc.org This creates a custom fluorescent probe with a hydrophilic PEG spacer that can reduce non-specific binding and improve signal-to-noise ratios in imaging applications.

In the context of biosensors, the linker can be used to immobilize proteins or other biological recognition elements onto a sensor surface. creativepegworks.com For example, a surface can be functionalized with thiol groups, which then react with the maleimide end of the linker. The amine end can then be used to attach an enzyme or antibody, creating a stable and functional biosensor. nih.govmdpi.com The PEG spacer helps to extend the recognition element away from the surface, improving its accessibility to the target analyte.

Assembly of Complex Biomolecular Constructs and Self-Assembling Systems

The heterobifunctional nature of this compound TFA salt is particularly advantageous for the stepwise assembly of complex biomolecular structures. purepeg.com By carefully controlling the reaction conditions, one can selectively react the maleimide and amine groups in a sequential manner. For example, a thiol-containing protein can first be reacted with the maleimide group. The resulting conjugate, now bearing a terminal amine, can then be reacted with an NHS-ester-functionalized molecule to create a more complex, multi-component system. This modular approach is valuable in constructing bispecific antibodies, targeted nanoparticles, and other sophisticated biomolecular assemblies. creativepegworks.comaxispharm.com

Furthermore, this linker can be used to modify self-assembling peptides. By conjugating this compound TFA salt to a peptide, either through a cysteine or lysine residue, the resulting construct can be directed to assemble in a specific orientation or can be used to display a functional group on the surface of the resulting nanostructure. The PEG linker can influence the self-assembly process and the properties of the final material, such as its stability and biocompatibility.

Mal Peg5 Amine Tfa Salt in Advanced Materials Science and Surface Functionalization Research

Integration into Hydrogel and Polymer Network Synthesis

The unique properties of Mal-PEG5-amine TFA salt are leveraged in the synthesis of hydrogels and other polymer networks, particularly for biomedical applications. These materials serve as synthetic analogs of the extracellular matrix, providing structural support and presenting bioactive cues to cells. nih.govmit.edu

This compound TFA salt is integral to the formation of polyethylene (B3416737) glycol (PEG)-based hydrogels, primarily through Michael-type addition reactions. nih.govnih.gov This "click" chemistry approach is favored for its high efficiency, specificity, and ability to proceed under mild, biocompatible conditions, making it ideal for encapsulating cells and sensitive biologics. researchgate.netresearchgate.net

The crosslinking process involves the reaction between the maleimide (B117702) group of the PEG linker and thiol groups on other molecules. researchgate.net For instance, multi-arm PEG molecules functionalized with thiol groups can be crosslinked by dithiol-containing peptides or proteins, with the maleimide acting as a specific conjugation point. Conversely, multi-arm PEG-maleimide macromers can be crosslinked with dithiol molecules. nih.govresearchgate.net

The reaction kinetics of thiol-maleimide conjugation are rapid at physiological pH, allowing for in situ gelation. berkeley.edu However, the reaction speed can be modulated by adjusting factors such as pH, buffer concentration, and the pKa of the thiol donor, which is crucial for achieving homogeneous hydrogel networks when manual mixing is required. nih.gov Slower polymerization can lead to more uniform hydrogels, which is beneficial for consistent material properties and predictable diffusion of molecules. nih.gov

The amine end of this compound allows it to be incorporated into polymer backbones or attached to other macromers before the final crosslinking step. For example, it can be reacted with a poly(acrylic acid) backbone to introduce pendant maleimide groups for subsequent thiol crosslinking.

| Parameter | Effect on Thiol-Maleimide Reaction | Research Finding |

| pH | Reaction rate increases with pH up to ~7.5. Above this, the maleimide group becomes more susceptible to hydrolysis and reaction with amines. researchgate.netresearchgate.net | Optimal conjugation is typically performed at a pH of 6.5-7.5 to ensure specificity for thiols. thermofisher.com |

| Thiol pKa | Lower pKa thiols (e.g., aromatic) have a higher concentration of the reactive thiolate anion at a given pH, leading to faster kinetics. nih.gov | Incorporating electronegative amino acids (like glutamate) near a cysteine in a peptide crosslinker can slow the reaction, improving hydrogel homogeneity. nih.gov |

| Macromer Concentration | Higher concentrations of reactants lead to faster gelation times. | Lowering the polymer weight percentage is one strategy to decelerate gelation for better process control. nih.gov |

| Catalyst | The reaction is base-catalyzed, but external catalysts are often unnecessary due to the high reactivity. | The reaction proceeds efficiently without catalysts, which is advantageous for biocompatibility. researchgate.net |

The versatility of this compound TFA salt allows for the engineering of polymer networks with tunable properties tailored for specific cell culture and tissue engineering applications. nih.govmit.edu By carefully selecting the components and reaction conditions, researchers can control the mechanical stiffness, degradability, and bioactivity of the resulting hydrogel scaffold. mit.eduresearchgate.net

Degradability: To mimic the dynamic nature of native tissue, hydrogels can be designed to be degradable. This is often achieved by incorporating crosslinkers that are susceptible to cleavage by enzymes secreted by cells, such as matrix metalloproteinases (MMPs). researchgate.net this compound can be used to conjugate such MMP-sensitive peptide sequences into the hydrogel network, allowing encapsulated cells to remodel their microenvironment.

Bioactivity: PEG hydrogels are inherently bio-inert, which minimizes non-specific protein adsorption but also prevents cell adhesion. nih.gov this compound is crucial for introducing bioactivity. Its maleimide or amine group can be used to covalently attach cell adhesion ligands, such as peptides containing the Arg-Gly-Asp (RGD) sequence. nih.gov This allows for precise control over the density of adhesion sites within the scaffold, which directly influences cell behavior, including spreading, migration, and differentiation.

Functionalization of Nanomaterials and Microparticles for Research Applications

This compound TFA salt is a key reagent for the surface functionalization of nanoparticles and microparticles, enhancing their utility in diagnostics and targeted delivery systems. wilhelm-lab.comnih.govmdpi.com The process, often termed PEGylation, improves colloidal stability, reduces non-specific interactions with biological components, and provides anchor points for targeting ligands. mdpi.comrsc.org

This compound TFA salt enables a two-step functionalization strategy for particles. First, the particle surface is coated with the linker. Second, a biomolecule of interest is immobilized onto the linker's free end.

Step 1: Linker Attachment: The amine group of this compound can be used to attach the linker to surfaces rich in carboxylic acid groups (e.g., PLGA nanoparticles) via carbodiimide (B86325) chemistry (EDC/NHS coupling). mdpi.com For gold nanoparticles, a thiol-terminated PEG linker is often used for initial coating, but this compound can be part of a mixed monolayer or attached to a primary polymer coating. wilhelm-lab.comgoogle.com

Step 2: Ligand Immobilization: Once the particle is coated with a layer of PEG ending in a maleimide group, thiol-containing molecules such as peptides, antibodies, or nanobodies can be specifically and covalently attached. wilhelm-lab.comnih.gov This maleimide-thiol conjugation is highly efficient, often reaching optimal levels within 30-120 minutes at room temperature. nih.govuu.nl

| Property | Effect of PEG Spacer Length | Research Finding |

| Ligand Accessibility | Longer PEG chains can increase the mobility of the attached ligand and extend it further from the particle surface, potentially improving receptor binding. nih.govnih.gov | Using a longer PEG spacer (e.g., 10,000 Da vs. 3,400 Da) can significantly improve the adhesive properties of microparticles under flow conditions. nih.gov |

| Conjugation Efficiency | Shorter PEG chains may lead to higher surface accessibility of the reactive group (e.g., maleimide), resulting in improved conjugation efficiency. mdpi.com | Studies on PLGA-PEG nanoparticles showed a significant increase in ligand availability when a shorter PEG spacer (1k Da) was used compared to a longer one (5k Da). mdpi.com |

| Non-specific Binding | A dense layer of longer PEG chains ("brush" conformation) is more effective at preventing non-specific protein adsorption (opsonization). rsc.orgnih.gov | Increasing PEG length on lipid nanoparticles reduces overall protein adsorption from biological fluids. rsc.org |

| Cellular Uptake | Excessive PEGylation with long chains can create a strong "stealth" effect that may hinder cellular uptake, even with targeting ligands. rsc.org | For dendritic cell targeting, a 5 kDa PEG linker was found to be more effective than shorter linkers (0.65 kDa and 2 kDa) in achieving specific uptake. nih.gov |

A significant advantage of using a heterobifunctional linker like this compound is the ability to control the orientation of immobilized biomolecules. nih.gov Random attachment methods, such as direct adsorption or coupling via multiple surface amines, can result in the biomolecule being attached in an orientation that blocks its active site.

By using this compound, a site-specific conjugation strategy can be employed. For example, a protein or antibody can be engineered to have a single, accessible cysteine residue at a location distant from its antigen-binding site. The maleimide end of the surface-bound linker will react exclusively with this cysteine, ensuring that all protein molecules are attached in a uniform, upright orientation with their active sites available for binding. nih.gov This controlled orientation dramatically improves the functional activity and binding capacity of the functionalized surface compared to random immobilization.

Surface Modification of Biosensors and Analytical Platforms

The principles of surface functionalization with this compound TFA salt are directly applicable to the development of advanced biosensors and analytical platforms, such as those based on Surface Plasmon Resonance (SPR) or quartz crystal microbalances (QCM). nih.govnih.govmdpi.com The goal is to create a stable, specific, and low-fouling surface for detecting target analytes.

The process typically involves first anchoring the linker to the sensor chip and then immobilizing a specific probe molecule. For a silica or glass-based sensor, the surface can be treated with an aminosilane, followed by activation and reaction with the amine group of this compound. More commonly, sensor chips with pre-activated carboxyl surfaces are used, allowing for direct and stable amide bond formation with the linker's amine group. nih.gov

Once the surface is functionalized with pendant maleimide groups, thiol-containing biorecognition elements (e.g., cysteine-terminated peptides, antibody fragments) can be covalently immobilized in a controlled orientation. nih.gov The short PEG5 spacer serves to lift the probe molecule off the surface, which helps to minimize steric hindrance and improve its interaction with target analytes in the sample solution, thereby enhancing the sensitivity and specificity of the biosensor. mdpi.com

Advanced Analytical Methodologies for Characterizing Mal Peg5 Amine Tfa Salt Mediated Conjugation and Reaction Products

Spectroscopic Techniques for Conjugate Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural confirmation of the covalent linkage between the maleimide (B117702) group of Mal-PEG5-amine TFA salt and a thiol-containing molecule. Specifically, proton NMR (¹H NMR) is employed to monitor the disappearance of the characteristic signal from the protons on the maleimide double bond, which typically appears in the range of 6.5-7.0 ppm. The successful Michael addition reaction with a thiol leads to the saturation of this double bond, resulting in the complete attenuation of this peak in the ¹H NMR spectrum of the purified conjugate. Furthermore, NMR can be used to confirm the integrity of the PEG linker and the presence of signals corresponding to the biomolecule, providing a complete picture of the conjugated product.

| Proton (¹H) | Typical Chemical Shift (δ) ppm (Unconjugated Maleimide) | Typical Chemical Shift (δ) ppm (Thiol-Maleimide Adduct) |

| Maleimide C=C-H | 6.7 - 6.9 | Signal Disappears |

| PEG Methylene (-O-CH ₂-CH ₂-) | 3.5 - 3.7 | 3.5 - 3.7 (largely unchanged) |

| Amine-proximal Methylene (-CH ₂-NH₂-) | ~3.0 | Shifts upon amide bond formation |

UV-Vis Spectroscopy offers a convenient method for monitoring the progress of the maleimide-thiol conjugation reaction in real-time. The maleimide group possesses a characteristic absorbance maximum in the ultraviolet region, typically around 300 nm. As the reaction with a thiol proceeds, the maleimide ring is converted to a succinimide (B58015) derivative, leading to a decrease in absorbance at this wavelength. By tracking this change over time, the kinetics of the reaction can be followed, and the completion of the conjugation can be estimated. This technique is particularly useful for optimizing reaction conditions such as pH, temperature, and stoichiometry.

Fluorescence Spectroscopy is employed when either the biomolecule being conjugated or a fluorescent label attached to it has intrinsic fluorescence properties. The conjugation of this compound TFA salt can lead to changes in the local environment of the fluorophore, resulting in a shift in its emission maximum or a change in its fluorescence intensity. These changes can be indicative of successful conjugation and can also provide information about conformational changes in the biomolecule upon PEGylation. For instance, if a protein is labeled, the attachment of the PEG linker might alter the exposure of tryptophan residues to the solvent, which can be detected by monitoring their intrinsic fluorescence.

Mass Spectrometry Approaches for Molecular Mass Confirmation of Conjugates and Adducts

Mass spectrometry (MS) is a cornerstone technique for the precise determination of the molecular mass of the resulting conjugates, thereby providing definitive confirmation of successful conjugation. The increase in mass corresponding to the addition of the this compound linker and any subsequent modifications can be accurately measured.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large biomolecules such as proteins and peptides. In the context of this compound TFA salt conjugates, MALDI-TOF MS can readily distinguish between the unconjugated biomolecule and the PEGylated product. The resulting mass spectrum will show a mass shift corresponding to the molecular weight of the attached this compound moiety. For heterogeneous PEGylation reactions where multiple PEG linkers may attach to a single biomolecule, MALDI-TOF can reveal the distribution of different PEGylated species.

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), is another powerful technique for the characterization of bioconjugates. ESI-MS is capable of producing multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited mass-to-charge (m/z) range. This technique provides high-resolution mass data, enabling the accurate confirmation of the conjugate's molecular weight and the identification of any side products or unreacted starting materials.

| Technique | Information Provided | Typical Application |

| MALDI-TOF MS | Average molecular weight of the conjugate, distribution of PEGylated species. | Analysis of proteins, peptides, and oligonucleotides. |

| ESI-MS | High-resolution molecular weight, identification of impurities and byproducts. | Analysis of a wide range of biomolecules, often coupled with HPLC for online separation and analysis. |

Chromatographic Separations of Conjugation Products

Chromatographic techniques are essential for the purification of the desired conjugate from unreacted starting materials and side products, as well as for the analytical assessment of its purity.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. Following a conjugation reaction with this compound TFA salt, SEC can be used to effectively separate the larger PEGylated conjugate from the smaller, unreacted biomolecule and excess linker. This technique is particularly useful for purifying protein conjugates, where the addition of the PEG chain leads to a significant increase in size. SEC can also be used to monitor the progress of the conjugation reaction by observing the appearance and increase of the conjugate peak over time.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The conjugation of the hydrophilic PEG5 linker to a biomolecule will typically decrease its retention time on a reverse-phase column compared to the unconjugated molecule. RP-HPLC is a high-resolution technique that can be used to assess the purity of the final conjugate and to separate different isoforms of the conjugated product, for instance, if the PEG linker attaches at different sites on the biomolecule.

| Chromatographic Method | Separation Principle | Application in this compound Conjugation |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Purification of the larger conjugate from smaller reactants. |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment and separation of conjugate isoforms. |

Electrophoretic Methods for Bioconjugate Analysis

Electrophoretic techniques provide a visual assessment of the success of a conjugation reaction and the purity of the resulting product by separating molecules based on their size and charge.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used method to analyze protein conjugates. Proteins are denatured and coated with the negatively charged detergent SDS, which imparts a uniform charge-to-mass ratio. Separation is then primarily based on molecular weight. The covalent attachment of this compound TFA salt to a protein increases its molecular weight, resulting in a noticeable upward shift of the corresponding band on the gel compared to the unconjugated protein. This band shift provides a clear visual confirmation of successful PEGylation. However, the interaction of the PEG chain with SDS can sometimes lead to anomalous migration and band broadening.

Real-time Monitoring of Reaction Kinetics in Complex Media

Understanding the kinetics of the conjugation reaction is crucial for optimizing the process and ensuring consistent product quality. Several techniques allow for the real-time monitoring of the reaction between the maleimide group of this compound TFA salt and a thiol-containing molecule, even in complex biological media.

As mentioned previously, UV-Vis spectroscopy can be used to monitor the decrease in maleimide absorbance over time, providing a direct measure of the reaction rate. This method is straightforward and can be performed using standard laboratory equipment.

More advanced techniques such as Surface Plasmon Resonance (SPR) can also be employed to study the kinetics of conjugation in real-time. In an SPR experiment, one of the reactants (e.g., the thiol-containing biomolecule) is immobilized on a sensor surface, and the this compound TFA salt is flowed over the surface. The binding of the linker to the immobilized molecule causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise determination of association and dissociation rate constants, providing a detailed understanding of the reaction kinetics.

Theoretical Frameworks and Computational Approaches in Mal Peg5 Amine Tfa Salt Research

Molecular Modeling of Linker Conformation and Reactivity in Conjugation

Molecular modeling, particularly through molecular dynamics (MD) simulations, is a powerful tool for investigating the conformational landscape of the Mal-PEG5-amine TFA salt linker and its influence on conjugation efficiency. researchgate.net These simulations can reveal how the PEG5 chain affects the accessibility and reactivity of the terminal maleimide (B117702) group.

Computational studies have shown that PEG chains, rather than adopting a fully extended conformation, often fold into a more compact, random-coil structure on the surface of biomolecules. plos.org This can create a hydrated layer that sterically shields the attached molecule. plos.org For this compound TFA salt, the relatively short PEG5 chain is expected to be highly flexible, influencing the orientation of the maleimide group relative to the target thiol on a biomolecule. plos.org

MD simulations can be employed to predict the dominant conformations of the linker and how these are influenced by the local environment, such as the surface of a protein or nanoparticle. researchgate.net This information is critical for understanding how the linker's flexibility and size impact the rate and success of the conjugation reaction. The conformation of the PEG linker can also influence the properties of the final conjugate, including its hydrodynamic volume and potential interactions with other molecules. plos.org

Table 1: Key Parameters in Molecular Dynamics Simulations of PEG Linkers

| Parameter | Description | Relevance to this compound TFA Salt |

| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. nih.gov | Accurate force fields for PEG and the maleimide group are essential for realistic simulations of the linker's behavior. nih.gov |

| Solvent Model | Representation of the solvent (typically water) in the simulation. | Explicit solvent models are crucial for accurately capturing the hydration of the PEG chain and its effect on conformation. |

| Simulation Time | The duration of the molecular dynamics simulation. | Longer simulation times are necessary to adequately sample the conformational space of the flexible PEG linker. |

| Temperature and Pressure | Environmental conditions of the simulation. | These are typically set to physiological conditions to mimic the environment of bioconjugation reactions. |

Computational Studies of Maleimide-Thiol Reaction Mechanisms and Selectivity

The "click" reaction between the maleimide group of this compound TFA salt and a thiol is a cornerstone of its application. Computational studies, often using density functional theory (DFT), have provided deep insights into the mechanism and kinetics of this reaction. rsc.org These studies have shown that the reaction can proceed through different mechanisms, including base-catalyzed, nucleophile-initiated, or ion pair-initiated pathways, depending on the reaction conditions. rsc.org

Computational approaches can also elucidate the factors governing the high selectivity of the maleimide-thiol reaction. The electron-withdrawing properties of the carbonyl groups in the maleimide ring make the double bond highly susceptible to nucleophilic attack by a thiolate anion. researchgate.net The release of ring strain upon formation of the thioether linkage further contributes to the favorable thermodynamics of the reaction. researchgate.net By modeling the transition states and reaction energy profiles, researchers can understand and predict the selectivity of the maleimide group for thiols over other nucleophilic functional groups present on biomolecules.

Prediction of Reaction Outcomes and Side Product Formation

A significant advantage of computational modeling is its ability to predict not only the desired reaction outcome but also the formation of potential side products. In the context of this compound TFA salt, the primary concern is the stability of the resulting succinimide (B58015) thioether linkage. nih.gov

Computational studies, complemented by experimental data, have revealed that the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to cleavage of the conjugate. nih.govresearchgate.net This is particularly relevant in environments with high concentrations of other thiols, such as the intracellular space, where thiol exchange can occur. nih.gov

Another important side reaction is the hydrolysis of the succinimide ring in the conjugate. researchgate.netprolynxinc.com While this ring-opening reaction can lead to a more stable product that is resistant to the retro-Michael reaction, the rate of hydrolysis for conjugates made with typical maleimides can be slow. researchgate.netprolynxinc.com Computational models can help predict the rates of these competing reactions—thiol exchange versus ring-opening hydrolysis—under different physiological conditions. udel.edu This predictive capability is invaluable for designing conjugates with the desired stability profile for a specific application.

Table 2: Potential Side Reactions in Maleimide-Thiol Conjugation

| Side Reaction | Description | Computational Prediction Focus |

| Retro-Michael Reaction | Reversal of the initial thiol addition, leading to cleavage of the conjugate. nih.gov | Calculation of the activation energy for the reverse reaction to predict the likelihood of cleavage. |

| Thiol Exchange | The succinimide thioether reacts with an external thiol, leading to the release of the original conjugated molecule. nih.gov | Modeling the reaction kinetics with competing thiols to predict the extent of exchange. udel.edu |

| Succinimide Ring Hydrolysis | Opening of the succinimide ring through the addition of water. researchgate.net | Predicting the rate of hydrolysis under different pH conditions to assess the stabilization of the conjugate. researchgate.net |

Design Principles for Optimal PEGylation and Linker Architectures

Theoretical and computational approaches are instrumental in establishing design principles for optimal PEGylation strategies using linkers like this compound TFA salt. nih.gov These principles aim to balance factors such as solubility, stability, steric hindrance, and biological activity of the final conjugate. precisepeg.comcreativepegworks.com

The length of the PEG chain is a critical parameter. dovepress.com While longer PEG chains can provide a greater shielding effect and improve solubility, they can also introduce more steric hindrance, potentially impeding the interaction of the conjugated molecule with its target. plos.orgdovepress.com Molecular modeling can be used to simulate the "PEG chain coverage" and predict how different PEG lengths will affect the accessibility of key regions on a biomolecule's surface. nih.gov

Emerging Research Directions and Future Prospects for Mal Peg5 Amine Tfa Salt in Chemical and Biomedical Research

Mal-PEG5-amine TFA salt is a heterobifunctional linker molecule featuring a maleimide (B117702) group at one end and a primary amine at the other, separated by a five-unit polyethylene (B3416737) glycol (PEG) chain. broadpharm.comcenmed.com0qy.com This specific architecture—combining a thiol-reactive maleimide, a versatile amine, and a hydrophilic PEG spacer—positions it as a valuable tool in the advancement of bioconjugation and materials science. broadpharm.comjenkemusa.com Its emerging applications are pushing the boundaries of drug delivery, diagnostics, and fundamental biological research.

Q & A

Q. How is Mal-PEG5-amine TFA salt synthesized, and what purification methods are used?

this compound TFA salt is synthesized via solid-phase peptide synthesis (SPPS). The maleimide group enables conjugation to thiol-containing biomolecules, while the PEG5 spacer improves solubility. During cleavage from the resin, trifluoroacetic acid (TFA) is used to protonate the amine group, forming the TFA salt. Reverse-phase HPLC with TFA-containing buffers (e.g., 0.1% TFA in acetonitrile/water) is standard for purification. Residual TFA persists due to its high polarity and strong ion-pairing properties .

Q. Why is the TFA salt form commonly used for this compound, and when should alternative salts be considered?

TFA is the default salt due to its role in SPPS cleavage and HPLC purification. However, for cell-based assays or animal studies, TFA can interfere with biological systems (e.g., altering pH or inducing cytotoxicity). In such cases, ion-exchange methods replace TFA with acetate or HCl salts, reducing TFA content to <1% . Acetate is preferred for later-stage development due to biocompatibility .

Q. What are the optimal storage conditions for this compound TFA salt?

Lyophilized this compound TFA salt should be stored at ≤-20°C in airtight, desiccated containers to prevent hydrolysis of the maleimide group. Repeated freeze-thaw cycles or exposure to moisture can degrade the compound .

Advanced Research Questions

Q. How can TFA content in this compound be quantified, and what analytical challenges arise?

TFA quantification requires ion chromatography (IC) or liquid chromatography-mass spectrometry (LC-MS) with mass-labeled internal standards (e.g., ¹³C-TFA) to correct for matrix effects. Karl Fischer (KF) titration measures residual water, which correlates with TFA stability. Challenges include low retention of ultra-short-chain PFAAs in reversed-phase systems and contamination from lab environments .

Q. How can batch-to-batch consistency be ensured for this compound TFA salt in sensitive assays?

Batch variability arises from differences in TFA content, peptide purity (>98% recommended), and residual solvents. Request peptide content analysis (via amino acid analysis) and salt conversion validation (e.g., acetate substitution) to standardize concentrations. For cell assays, confirm TFA levels <1% using IC .

Q. What environmental and toxicity concerns are associated with TFA in this compound?

TFA is highly persistent in aquatic environments (half-life >50 years) and has been detected globally in precipitation (up to 2.4 μg/L) and surface water (up to 140 μg/L). While TFA is not bioaccumulative, its environmental concentrations are rising due to degradation of hydrofluorocarbons (HFCs). Researchers must adhere to institutional waste-disposal protocols to mitigate ecological impact .

Q. How can TFA-induced experimental artifacts be minimized in conjugation studies?

TFA residues can destabilize proteins or alter reaction kinetics. Mitigation strategies include:

Q. How should researchers address contradictory data in this compound TFA salt applications?

Discrepancies often stem from variable TFA content or impurities. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.